molecular formula C10H13NO6S B2598211 4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 848290-19-7

4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid

Cat. No.: B2598211
CAS No.: 848290-19-7
M. Wt: 275.28
InChI Key: NSXKCKVTBKQDTR-UHFFFAOYSA-N
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Description

4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol . This compound is characterized by the presence of a methoxy group, a sulfamoyl group, and a benzoic acid moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-formyl-3-[methoxy(methyl)sulfamoyl]benzoic acid, while reduction of the sulfamoyl group may produce 4-methoxy-3-[methylamino]benzoic acid.

Scientific Research Applications

4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfamoyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate certain biochemical pathways involved in inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

4-methoxy-3-[methoxy(methyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO6S/c1-11(17-3)18(14,15)9-6-7(10(12)13)4-5-8(9)16-2/h4-6H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXKCKVTBKQDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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